molecular formula C14H10ClN3OS B5839105 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No.: B5839105
M. Wt: 303.8 g/mol
InChI Key: UEITXVLUJPYPPL-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets within cells. For example, in cancer cells, the compound has been shown to disrupt mitochondrial function, leading to the release of cytochrome c and the activation of apoptotic pathways . This results in the induction of programmed cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-3-phenylurea: Lacks the chlorophenyl group, which may affect its biological activity.

    1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and properties.

Uniqueness

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which enhances its biological activity and makes it a more potent compound compared to its analogs. This structural feature allows for stronger interactions with molecular targets, leading to improved efficacy in various applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-9-5-7-10(8-6-9)16-13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEITXVLUJPYPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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